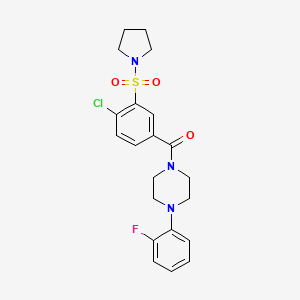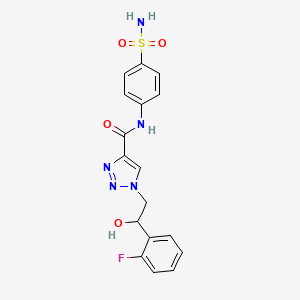
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , 1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide, is a complex molecule that likely exhibits biological activity due to the presence of several pharmacophoric elements such as the fluorophenyl group, the triazole ring, and the sulfamoylphenyl moiety. These structural features are reminiscent of those found in various compounds with anticancer properties, as well as those that can interact with metal ions to form complexes, which could be relevant in the context of enzyme inhibition or interaction with biological macromolecules.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, starting with the formation of the core heterocyclic structure followed by functional group modifications. For instance, the synthesis of related indazole carboxamide derivatives involves condensation reactions, amination, and cyclization steps . The synthesis of triazole derivatives often includes the use of azide-alkyne cycloaddition reactions or the condensation of azoles with carboxylic acids or their derivatives . The specific synthesis route for the compound is not detailed in the provided papers, but it would likely involve similar strategies, possibly including a Fries rearrangement for introducing the fluorophenyl group, as seen in the synthesis of related benzamide derivatives .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, including the triazole and phenyl rings, which can influence the molecule's binding affinity and selectivity towards biological targets. The fluorine atom and the sulfamoyl group are both electron-withdrawing, which can affect the electronic distribution within the molecule and potentially enhance interactions with biological targets through hydrogen bonding or dipole interactions .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For example, the Fries rearrangement is a notable reaction for the synthesis of amides with fluorophenyl groups . Additionally, the triazole ring can participate in click chemistry reactions, which are often used to create diverse libraries of compounds for biological screening . The sulfamoyl group could also be involved in reactions typical for sulfonamides, such as substitution or elimination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the fluorophenyl group can increase the compound's lipophilicity, potentially improving cell membrane permeability . The triazole ring contributes to the molecule's stability and can act as a hydrogen bond acceptor . The sulfamoyl group increases the compound's polarity and can enhance water solubility, which is important for biological applications . The crystal structure analysis of related compounds has shown that they can crystallize in various space groups, with specific molecular conformations influenced by intermolecular interactions .
properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O4S/c18-14-4-2-1-3-13(14)16(24)10-23-9-15(21-22-23)17(25)20-11-5-7-12(8-6-11)28(19,26)27/h1-9,16,24H,10H2,(H,20,25)(H2,19,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWAQZPELACDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


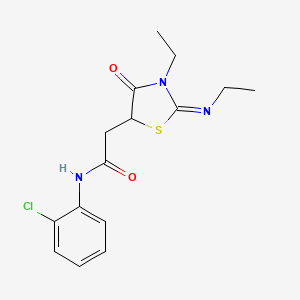
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid](/img/structure/B3001356.png)
![4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B3001357.png)
![methyl [8-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B3001358.png)
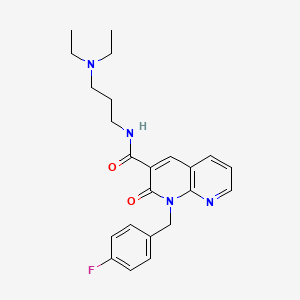
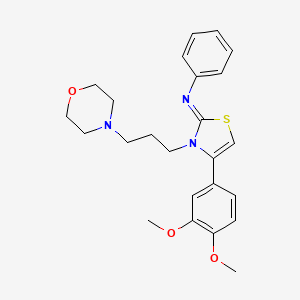
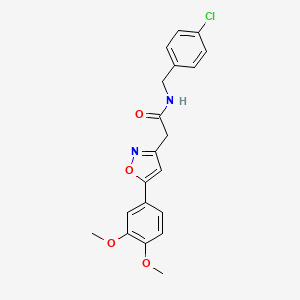
![2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3001365.png)
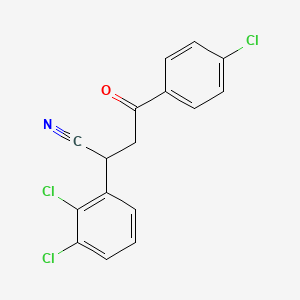
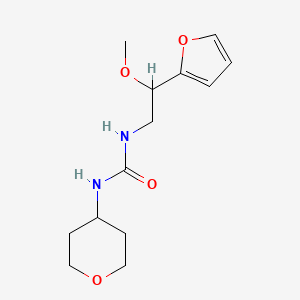
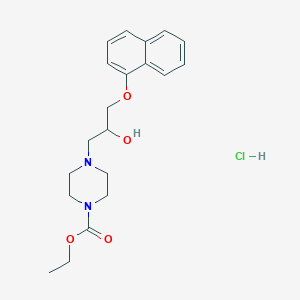
![7-((2-ethoxyethyl)thio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B3001370.png)
